3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H4Cl2F3OCl. It is a derivative of benzoyl chloride, where two chlorine atoms and a trifluoromethyl group are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 3,4-dichlorobenzotrifluoride using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Oxidation: Another method involves the oxidation of 3,4-dichloro-5-(trifluoromethyl)toluene using an oxidizing agent like chromyl chloride (CrO2Cl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), heat.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Alcohols or Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been found to undergo suzuki-type coupling reactions .
Result of Action
It’s known that similar compounds can bind to kinases without forming a hinge-binding hydrogen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride. For instance, it’s known to be a combustible liquid and is sensitive to moisture . It’s also a lachrymator, a substance that increases the flow of tears .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with water, bases, alcohol, and oxidizing agents . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function. This compound is also known to be moisture-sensitive and should be stored under dry inert gas to maintain its stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can interfere with cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to undergo microwave-promoted Suzuki-type coupling reactions with phenylboronic acid . These binding interactions can result in changes in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be stable at ambient temperature but is sensitive to moisture, which can lead to its degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with significant changes in gene expression and metabolic pathways, leading to adverse effects on cellular function . Threshold effects have also been observed, where a specific dosage level must be reached before any noticeable impact on cellular function occurs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in reactions that modify the structure and function of specific biomolecules, thereby affecting overall metabolic activity . These interactions can lead to changes in the levels of specific metabolites, further influencing cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its movement within the cell . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. For instance, the compound’s distribution within different cellular compartments can impact its ability to interact with specific biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The specific localization of the compound can influence its ability to exert its effects on cellular function and behavior.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and analgesic drugs.
Industry: It is employed in the production of agrochemicals and polymers.
Comparison with Similar Compounds
3,4-Dichlorobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
4,5-Dichlorobenzoyl chloride: Different position of chlorine atoms.
2,4-Dichlorobenzoyl chloride: Different positions of chlorine and trifluoromethyl groups.
Uniqueness: 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine atoms and the trifluoromethyl group, which significantly enhances its reactivity compared to similar compounds.
Properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAWYNKIJWQIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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